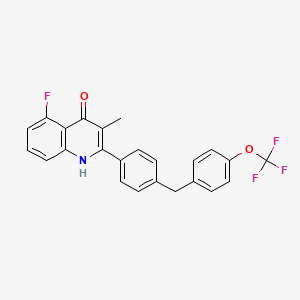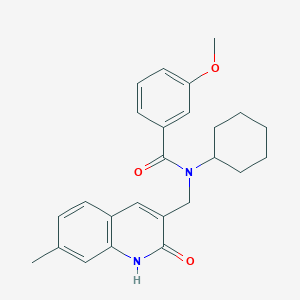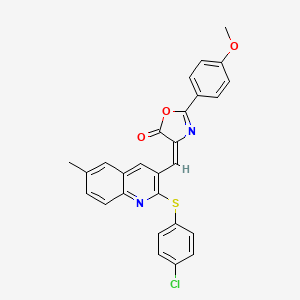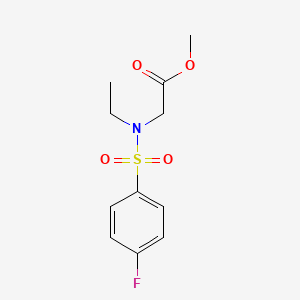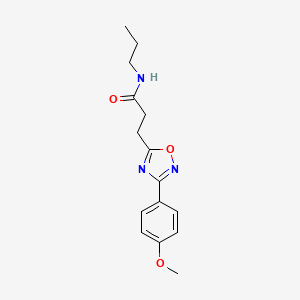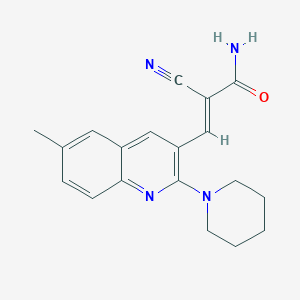
(E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide, also known as MQCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQCA is a potent inhibitor of the protein kinases, which are enzymes that play a critical role in signaling pathways involved in cell growth, differentiation, and survival.
作用机制
(E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating downstream targets, leading to inhibition of cell growth and survival pathways.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been shown to have other biochemical and physiological effects. For example, (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been shown to inhibit the growth of bacteria and parasites, suggesting potential applications in the field of infectious disease research. (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide in lab experiments is its potent and selective inhibition of protein kinases, making it a valuable tool for studying kinase signaling pathways. However, one limitation of using (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide. One area of interest is the development of more potent and selective analogs of (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide for use in cancer therapy. Another area of interest is the investigation of the potential anti-inflammatory effects of (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide in animal models of inflammatory diseases. Finally, the development of new methods for improving the solubility and bioavailability of (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide could enhance its potential as a therapeutic agent.
合成方法
The synthesis of (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide involves the reaction of 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde with malononitrile and acrylamide in the presence of a base catalyst. The resulting product is purified by column chromatography, and the structure is confirmed by spectroscopic methods.
科学研究应用
(E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. The protein kinases that (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide inhibits are often overexpressed or mutated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these kinases, (E)-2-cyano-3-(6-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer.
属性
IUPAC Name |
(E)-2-cyano-3-(6-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-5-6-17-14(9-13)10-15(11-16(12-20)18(21)24)19(22-17)23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8H2,1H3,(H2,21,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUJOFXAQFYETI-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(6-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

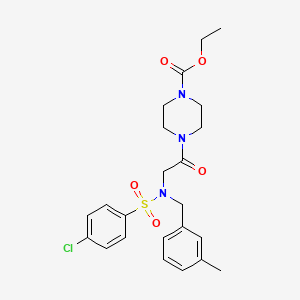
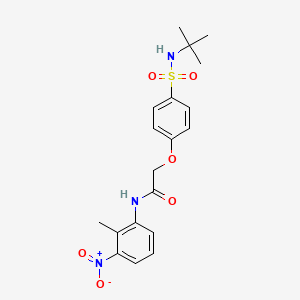
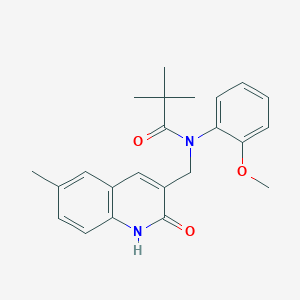
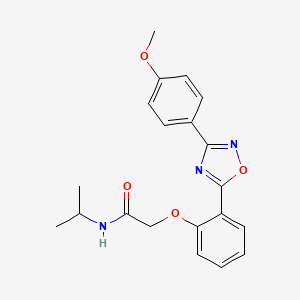
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)
